molecular formula C26H19ClN6S2 B537764 6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine

6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine

Cat. No. B537764
M. Wt: 515.1 g/mol
InChI Key: FSDUEBHALBUWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC-724527 is an inhibitor of HCV NS3/4A proteinase.

Scientific Research Applications

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine derivatives, including structures similar to 6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)methylene pyrazolo[3,4-d]pyrimidine, have demonstrated significant antimicrobial activities. For instance, certain pyrazolopyrimidines incorporating a benzothiazole ring system exhibited inhibitory activity against P. aeruginosa and C. albicans (Azam et al., 2013).

Anticancer Potential

Pyrazolo[3,4-d]pyrimidine compounds have shown promise in anticancer research. A study focusing on 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3]benzothiazole and its derivatives found significant in-vitro anticancer activity against various human cancer cell lines (Waghmare et al., 2013).

Biochemical Studies

Pyrazolo[3,4-d]pyrimidine analogues have been studied for their biochemical interactions, particularly concerning adenosine receptors. This research is crucial in understanding potential therapeutic applications for neurological and cardiovascular conditions (Harden et al., 1991).

Herbicidal Activity

Certain pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential as herbicides. A study on pyrazolo[3,4-d]pyrimidine-4-one derivatives showed good inhibitory activities against certain plant species, indicating potential applications in agricultural pest control (Luo et al., 2017).

Analgesic Properties

Research has also explored the analgesic activities of pyrazolo[3,4-d]pyrimidine compounds. A study on 1-benzoyl-substituted-6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidines revealed pronounced analgesic activity, highlighting their potential use in pain management (Ofitserova et al., 2020).

properties

Product Name

6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine

Molecular Formula

C26H19ClN6S2

Molecular Weight

515.1 g/mol

IUPAC Name

3-(1,3-Benzothiazol-2-ylmethyl)-6-benzylsulfanyl-N-(4-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C26H19ClN6S2/c27-17-10-12-18(13-11-17)28-24-23-20(14-22-29-19-8-4-5-9-21(19)35-22)32-33-25(23)31-26(30-24)34-15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H2,28,30,31,32,33)

InChI Key

FSDUEBHALBUWKK-UHFFFAOYSA-N

SMILES

ClC1=CC=C(NC2=NC(SCC3=CC=CC=C3)=NC4=NNC(CC5=NC6=CC=CC=C6S5)=C42)C=C1

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=NNC(=C3C(=N2)NC4=CC=C(C=C4)Cl)CC5=NC6=CC=CC=C6S5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NSC 724527;  NSC724527;  NSC-724527

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine
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6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine
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6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine
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6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
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6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine

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